molecular formula C66H42O12 B8146431 5,5',5''-[1,3,5-Benzenetriyltris(4,4'-biphenylylene)]tris(1,3-benzenedicarboxylic acid)

5,5',5''-[1,3,5-Benzenetriyltris(4,4'-biphenylylene)]tris(1,3-benzenedicarboxylic acid)

Cat. No.: B8146431
M. Wt: 1027.0 g/mol
InChI Key: NFSVNVMPPWZNFD-UHFFFAOYSA-N
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Description

5,5',5''-[1,3,5-Benzenetriyltris(4,4'-biphenylylene)]tris(1,3-benzenedicarboxylic acid) is a complex organic compound characterized by its multiple aromatic rings and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5',5''-[1,3,5-Benzenetriyltris(4,4'-biphenylylene)]tris(1,3-benzenedicarboxylic acid) typically involves multi-step organic reactions. One common method involves the use of Suzuki coupling reactions, where boronic acids and halides are coupled in the presence of a palladium catalyst . The reaction conditions often include solvents like toluene and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification methods, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,5',5''-[1,3,5-Benzenetriyltris(4,4'-biphenylylene)]tris(1,3-benzenedicarboxylic acid) undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.

    Reduction: The aromatic rings can undergo hydrogenation to form partially or fully saturated compounds.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, esters, and anhydrides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5,5',5''-[1,3,5-Benzenetriyltris(4,4'-biphenylylene)]tris(1,3-benzenedicarboxylic acid) has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5',5''-[1,3,5-Benzenetriyltris(4,4'-biphenylylene)]tris(1,3-benzenedicarboxylic acid) is unique due to its extensive aromatic system and multiple carboxylic acid groups, which provide enhanced stability and reactivity in various chemical processes.

Properties

IUPAC Name

5-[4-[4-[3,5-bis[4-[4-(3,5-dicarboxyphenyl)phenyl]phenyl]phenyl]phenyl]phenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H42O12/c67-61(68)55-28-52(29-56(34-55)62(69)70)46-19-7-40(8-20-46)37-1-13-43(14-2-37)49-25-50(44-15-3-38(4-16-44)41-9-21-47(22-10-41)53-30-57(63(71)72)35-58(31-53)64(73)74)27-51(26-49)45-17-5-39(6-18-45)42-11-23-48(24-12-42)54-32-59(65(75)76)36-60(33-54)66(77)78/h1-36H,(H,67,68)(H,69,70)(H,71,72)(H,73,74)(H,75,76)(H,77,78)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSVNVMPPWZNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC(=CC(=C7)C(=O)O)C(=O)O)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC(=CC(=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H42O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1027.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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